

Technical Guide: PSB-10211 Biological Activity and Targets

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Compound of Interest

Compound Name: PSB-10211

CAS No.: 66295-57-6

Cat. No.: B610302

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Executive Summary

PSB-10211 is a highly potent, competitive antagonist of the P2X2 purinergic receptor, an ATP-gated ion channel involved in sensory neurotransmission, nociception, and autonomic regulation. Developed from the anthraquinone scaffold of Reactive Blue 2, **PSB-10211** overcomes the limitations of earlier non-selective P2 antagonists (e.g., PPADS, Suramin) by offering nanomolar potency ($IC_{50} \approx 86$ nM) and significant subtype selectivity.

This guide provides a comprehensive analysis of **PSB-10211**'s pharmacological profile, mechanism of action, and validated experimental protocols for its application in drug discovery and neuropharmacology.

Part 1: Molecular Profile & Pharmacology[1]

Chemical Identity

PSB-10211 is a polysulfonated anthraquinone derivative. Its structural rigidity and specific electrostatic properties allow it to occupy the ATP-binding pocket of the P2X2 receptor, preventing channel gating.

Property	Detail
Chemical Name	Sodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Class	Antraquinone derivative (Reactive Blue 2 analogue)
Primary Target	P2X2 Receptor (Homomeric)
Mechanism	Competitive Antagonist
Potency (IC ₅₀)	86 nM (Rat P2X2); High potency at Human P2X2
Solubility	Water-soluble (as sodium salt); DMSO compatible

Selectivity Profile

Unlike "dirty" purinergic antagonists like Suramin, **PSB-10211** displays a defined selectivity window, making it a critical tool for dissecting P2X2-specific currents in heterogeneous tissue.

Receptor Subtype	Activity	Selectivity Ratio (vs. P2X2)
P2X2	Potent Antagonist (IC ₅₀ 86 nM)	1.0 (Reference)
P2X2/3 (Heteromer)	Weak Antagonist	>13-fold less potent
P2X1, P2X3	Moderate Antagonist	>5-fold less potent
P2X4, P2X7	Inactive / Very Weak	>100-fold
P2Y Subtypes	Inactive	>100-fold

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*Analyst Insight: The >13-fold discrimination between homomeric P2X2 and heteromeric P2X2/3 receptors is a unique feature. Most P2X3 antagonists block both P2X3 and P2X2/3, making **PSB-10211** essential for isolating the homomeric P2X2 component in sensory neurons.*

Part 2: Mechanism of Action

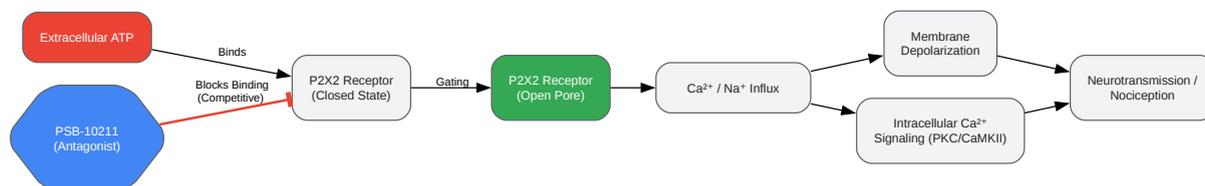
Competitive Antagonism at the Orthosteric Site

The P2X2 receptor is a trimeric ion channel. Activation requires the binding of ATP to an inter-subunit pocket rich in basic residues (Lys, Arg). **PSB-10211** acts as a competitive antagonist, meaning it competes directly with ATP for this binding site.

- **Binding Dynamics:** The sulfonate groups of **PSB-10211** likely interact with the positively charged residues in the ATP-binding jaw of the P2X2 subunits, sterically preventing the closure of the ligand-binding domain required to open the transmembrane pore.
- **Reversibility:** The antagonism is reversible upon washout, consistent with competitive kinetics (Schild analysis yields a $pA_2 \approx 7.5$).

Signaling Pathway Blockade

By blocking P2X2, **PSB-10211** inhibits the influx of Ca^{2+} and Na^+ , preventing membrane depolarization and downstream calcium-dependent signaling.



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Figure 1: Mechanism of Action. **PSB-10211** competitively occupies the ATP binding site on the P2X2 receptor, preventing the conformational shift to the open channel state and halting downstream calcium signaling.

Part 3: Experimental Protocols

Preparation and Solubility

- Formulation: **PSB-10211** is typically supplied as a sodium salt.[1]
- Solubility: Soluble in water (up to ~10-20 mM) and DMSO.
- Stock Solution: Prepare a 10 mM stock in PCR-grade water or PBS. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute in extracellular recording buffer (e.g., Ringer's solution) immediately prior to use.

Protocol: Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This is the "gold standard" assay for validating P2X2 antagonism due to the robust expression of P2X receptors in the oocyte system.

Objective: Determine the IC_{50} of **PSB-10211** against ATP-evoked currents.

Step-by-Step Workflow:

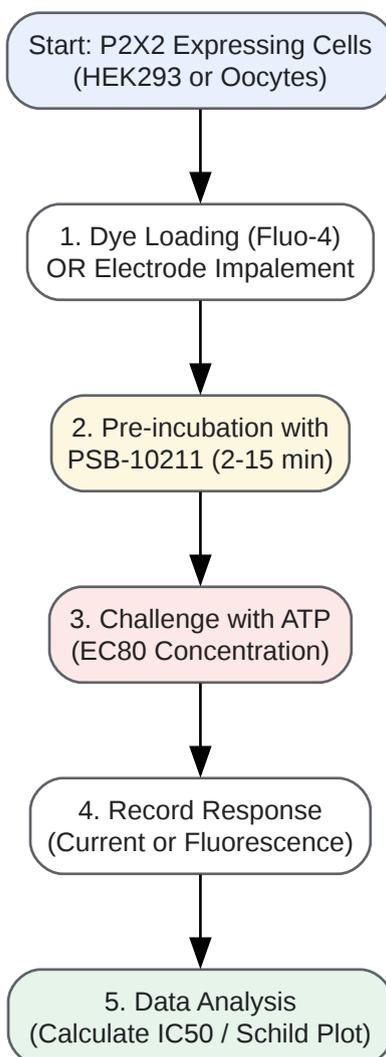
- Expression: Inject *Xenopus laevis* oocytes with 50 ng of cRNA encoding the human or rat P2X2 receptor. Incubate for 48–72 hours at 18°C.
- Setup: Place oocyte in a recording chamber perfused with ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
- Clamping: Impale oocyte with two glass microelectrodes (0.5–1.0 MΩ resistance, filled with 3M KCl). Clamp voltage at -60 mV.

- Control Response: Apply 10 μM ATP for 10–15 seconds to establish the baseline current (I_{control}). Wash for 5 minutes.
- Antagonist Incubation: Perfusion with buffer containing **PSB-10211** (varying concentrations: 1 nM – 10 μM) for 2 minutes.
- Challenge: Co-apply 10 μM ATP + **PSB-10211**. Record the peak current (I_{test}).
- Analysis: Calculate % Inhibition = $100 * (1 - (I_{\text{test}} / I_{\text{control}}))$. Plot using a non-linear regression (Hill equation) to derive IC_{50} .

Protocol: Fluorescent Calcium Imaging (High Throughput)

Suitable for screening in HEK293 or CHO cells stably expressing P2X2.

- Dye Loading: Load cells with Fluo-4 AM or Fura-2 AM (calcium indicators) for 30 minutes at 37°C.
- Pre-incubation: Add **PSB-10211** (or vehicle) to wells for 15 minutes.
- Stimulation: Inject ATP (EC_{80} concentration, typically ~10-30 μM) automatically.
- Measurement: Record fluorescence intensity (RFU) over 60 seconds.
- Validation: **PSB-10211** should suppress the immediate spike in intracellular calcium in a dose-dependent manner.



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Figure 2: Experimental workflow for validating **PSB-10211** activity using electrophysiology or calcium imaging.

Part 4: Comparative Analysis & Utility

Comparison with Other P2 Antagonists

PSB-10211 is superior to classic dyes for P2X2 research due to its defined structure-activity relationship (SAR) and subtype selectivity.

Compound	Target Profile	Key Limitation	Advantage of PSB-10211
PSB-10211	P2X2 (Selective)	Poor CNS penetration (charged)	High potency (nM) & Selectivity
PPADS	Non-selective (P2X/P2Y)	Blocks P2X1, P2X3, P2X7, P2Y	Much cleaner profile
Suramin	Non-selective (P2X/P2Y)	G-protein uncoupler, enzyme inhibitor	Specific mechanism (Competitive)
TNP-ATP	P2X1, P2X3, P2X2/3	Rapid degradation (hydrolysis)	Chemically stable

Therapeutic & Research Context

- Nociception: P2X2 receptors are co-expressed with P2X3 in dorsal root ganglia (DRG). **PSB-10211** helps distinguish the contribution of homomeric P2X2 channels to pain signaling, which is often masked by P2X3 dominance.
- Autonomic Control: Used to study ATP-mediated chemosensory transduction in the carotid body (where P2X2 is highly expressed).
- Structure-Function Studies: As a rigid molecule, **PSB-10211** is valuable for mutagenesis studies mapping the ATP-binding jaw of the P2X receptor trimer.

References

- Baqi, Y., et al. (2011). "Discovery of potent competitive antagonists and positive modulators of the P2X2 receptor." [2] *Journal of Medicinal Chemistry*, 54(3), 692-704.
 - Significance: The primary paper describing the synthesis, structure, and biological characteriz
- Jacobson, K. A., & Müller, C. E. (2016). "Medicinal chemistry of adenosine, P2Y and P2X receptors." *Neuropharmacology*, 104, 31-49. [3]

- Significance: Review of purinergic pharmacology placing **PSB-10211** in context with other tools.
- IUPHAR/BPS Guide to Pharmacology. "P2X2 Receptor Ligands."
 - Significance: Authoritative database verifying the target and potency d

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Sources

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